
Idebenone Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione, also known as idebenone, is a synthetic analog of coenzyme Q10. It was developed in the early 1980s and is known for its antioxidant properties. Idebenone is primarily used in the treatment of neurodegenerative diseases and conditions associated with mitochondrial dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves several steps. One common method starts with the alkylation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 10-bromodecanol under basic conditions. This reaction typically uses a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of idebenone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying redox reactions and electron transport mechanisms.
Biology: Investigated for its role in cellular respiration and mitochondrial function.
Medicine: Used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. .
Industry: Employed in the formulation of skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with the mitochondrial electron transport chain. It acts as an electron carrier, transferring electrons directly to complex III, thereby bypassing complex I. This helps in restoring ATP production and reducing oxidative stress by minimizing the formation of reactive oxygen species (ROS). The compound also inhibits lipid peroxidation, protecting cellular membranes from oxidative damage .
Comparison with Similar Compounds
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is often compared with other quinone derivatives such as:
Ubiquinone (Coenzyme Q10): Both are involved in the electron transport chain, but idebenone has a shorter side chain, making it more soluble and easier to administer.
Plastoquinone: Similar in structure but primarily found in plants and involved in photosynthesis.
Menadione (Vitamin K3): Another quinone derivative with different biological roles, primarily in blood clotting
The uniqueness of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione lies in its dual role as an antioxidant and an electron carrier, making it particularly effective in treating conditions associated with mitochondrial dysfunction .
Properties
Molecular Formula |
C18H28O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3 |
InChI Key |
HGFHDDZTYRESGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=C(C1=O)OC)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
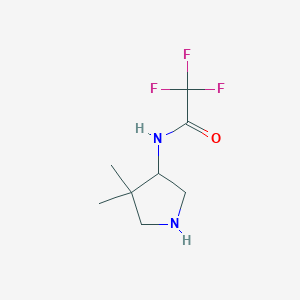
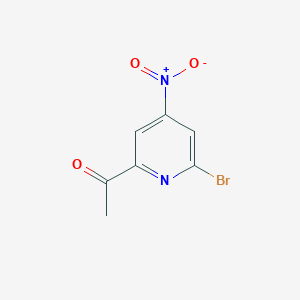
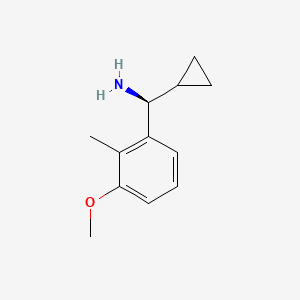
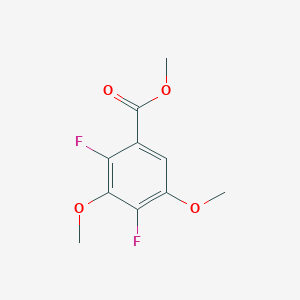


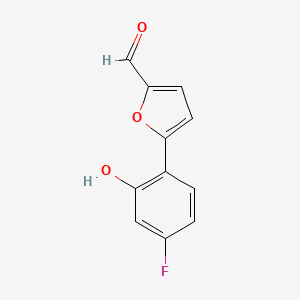
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
![Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate](/img/structure/B12842216.png)
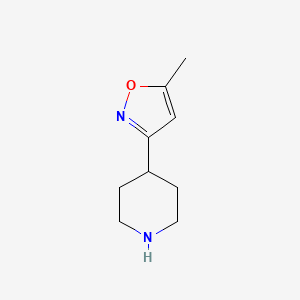
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
